molecular formula C12H20O2 B3187688 6-Heptyl-5,6-dihydro-2H-pyran-2-one CAS No. 16400-72-9

6-Heptyl-5,6-dihydro-2H-pyran-2-one

Cat. No.: B3187688
CAS No.: 16400-72-9
M. Wt: 196.29 g/mol
InChI Key: XPTXKXKPWKNYKB-UHFFFAOYSA-N
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Description

6-Heptyl-5,6-dihydro-2H-pyran-2-one, also known as massoia lactone, is a naturally occurring compound found in the bark of the Massoia tree. It is a member of the pyranone family and is characterized by its lactone ring structure. This compound is known for its pleasant coconut-like aroma and is used in various applications, including flavoring and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Heptyl-5,6-dihydro-2H-pyran-2-one can be synthesized through several methods. One common synthetic route involves the intramolecular cyclization of suitable precursors. For example, the dicobaltoctacarbonyl complex can mediate the intramolecular carbonylation of cis-epoxyalkynes to generate γ-lactonyl allenes, which are then transformed into 5,6-dihydro-2H-pyran-2-ones under heating .

Another method involves the use of N-heterocyclic carbene precatalysts in the reaction of enals and ketones. This method allows for the enantioselective preparation of spirocyclic oxindole-5,6-dihydro-2H-pyran-2-ones .

Industrial Production Methods

Industrial production of this compound typically involves the hydrogenation of ketone derivatives. This process includes reacting suitable ketone compounds with hydrogen gas in the presence of catalysts such as aluminum platinum or aluminum palladium .

Chemical Reactions Analysis

Types of Reactions

6-Heptyl-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the lactone ring into a diol structure.

    Substitution: It can undergo nucleophilic substitution reactions, where the lactone ring is opened and substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Diols

    Substitution: Substituted lactones or open-chain derivatives

Comparison with Similar Compounds

6-Heptyl-5,6-dihydro-2H-pyran-2-one can be compared with other similar compounds such as:

Uniqueness

What sets this compound apart is its unique heptyl side chain, which contributes to its distinct aroma and biological activities. Its versatility in synthetic applications and potential therapeutic benefits make it a compound of significant interest in various fields of research.

Properties

IUPAC Name

2-heptyl-2,3-dihydropyran-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h7,10-11H,2-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTXKXKPWKNYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CC=CC(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864674
Record name 6-Heptyl-5,6-dihydro-2H-pyran-2-one
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Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, clear, light yellow liquid
Record name 6-Heptyl-5,6-dihydro-2H-pyran-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031030
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 5-Hydroxy-2-dodecenoic acid delta-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/100/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

315.00 to 317.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name 6-Heptyl-5,6-dihydro-2H-pyran-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031030
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in fat, ethanol, propylene glycol and triacetin
Record name 5-Hydroxy-2-dodecenoic acid delta-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/100/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.470-1.480
Record name 5-Hydroxy-2-dodecenoic acid delta-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/100/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

16400-72-9
Record name 2-Dodecen-5-olide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16400-72-9
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Record name 5-Hydroxy-2-dodecenoic acid delta-lactone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Pyran-2-one, 6-heptyl-5,6-dihydro-
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Record name 6-Heptyl-5,6-dihydro-2H-pyran-2-one
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Record name 6-heptyl-5,6-dihydro-2H-pyran-2-one
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Record name 5-HYDROXY-2-DODECENOIC ACID .DELTA.-LACTONE
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Record name 6-Heptyl-5,6-dihydro-2H-pyran-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031030
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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